molecular formula C29H46O B13385861 17-(5-Ethyl-6-methylhept-3-en-2-yl)-10,13-dimethyl-1,2,4,5,6,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one

17-(5-Ethyl-6-methylhept-3-en-2-yl)-10,13-dimethyl-1,2,4,5,6,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one

Cat. No.: B13385861
M. Wt: 410.7 g/mol
InChI Key: DZUAZCZFSVNHEF-UHFFFAOYSA-N
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Description

17-(5-Ethyl-6-methylhept-3-en-2-yl)-10,13-dimethyl-1,2,4,5,6,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one is a complex organic compound with a steroidal structure. It is characterized by its intricate arrangement of carbon atoms and functional groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 17-(5-Ethyl-6-methylhept-3-en-2-yl)-10,13-dimethyl-1,2,4,5,6,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one involves multiple steps, typically starting from simpler steroidal precursors. The process often includes:

    Hydrogenation: This step involves the addition of hydrogen to unsaturated bonds in the precursor molecules.

    Alkylation: Introduction of the ethyl and methyl groups at specific positions on the steroidal backbone.

    Cyclization: Formation of the cyclopenta[a]phenanthrene ring system through intramolecular reactions.

    Oxidation: Introduction of the ketone functional group at the 3-position.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and precise control of reaction conditions to ensure high yield and purity. Techniques such as chromatography and crystallization are often employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the 3-ketone group, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol, altering the compound’s properties.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted analogs, each with distinct chemical and physical properties.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a model system for studying steroidal structures and reactions. It serves as a precursor for synthesizing other complex steroids and related molecules.

Biology

In biological research, the compound is studied for its potential effects on cellular processes and its interactions with biological macromolecules.

Medicine

The compound’s structural similarity to certain hormones makes it a candidate for drug development and therapeutic applications, particularly in hormone replacement therapies and anti-inflammatory treatments.

Industry

In the industrial sector, the compound is used in the synthesis of various steroidal drugs and as an intermediate in the production of other complex organic molecules.

Mechanism of Action

The compound exerts its effects primarily through interactions with specific molecular targets, such as steroid receptors. These interactions can modulate various signaling pathways, leading to changes in gene expression and cellular function. The exact mechanism of action depends on the specific biological context and the presence of other interacting molecules.

Comparison with Similar Compounds

Similar Compounds

    Stigmastane: A parent hydride of the compound, sharing a similar steroidal backbone.

    Cholestane: Another steroidal compound with a similar structure but different functional groups.

    Ergostane: A steroidal compound with variations in the side chain and ring structure.

Uniqueness

What sets 17-(5-Ethyl-6-methylhept-3-en-2-yl)-10,13-dimethyl-1,2,4,5,6,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one apart is its specific arrangement of ethyl and methyl groups, as well as the presence of the ketone functional group at the 3-position. These features confer unique chemical reactivity and biological activity, distinguishing it from other similar steroidal compounds.

Properties

IUPAC Name

17-(5-ethyl-6-methylhept-3-en-2-yl)-10,13-dimethyl-1,2,4,5,6,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H46O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h8-9,11,19-22,25-27H,7,10,12-18H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZUAZCZFSVNHEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C=CC(C)C1CCC2C1(CCC3C2=CCC4C3(CCC(=O)C4)C)C)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H46O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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